molecular formula C11H14BrN3O B6750457 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide

2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B6750457
M. Wt: 284.15 g/mol
InChI Key: FWBMRPNJOPCWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide is an organic compound that features a pyrrolidine ring substituted with a bromopyridine moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme functions.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a role in binding to the active site of enzymes, while the pyrrolidine ring can influence the compound’s overall conformation and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

2-[1-(3-Bromopyridin-2-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical properties and potential biological activities. The combination of the pyrrolidine ring and the acetamide group further enhances its versatility in various applications .

Properties

IUPAC Name

2-[1-(3-bromopyridin-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-2-1-4-14-11(9)15-5-3-8(7-15)6-10(13)16/h1-2,4,8H,3,5-7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBMRPNJOPCWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)N)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.